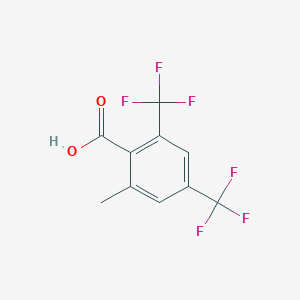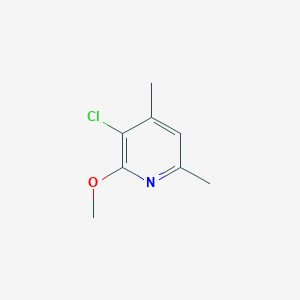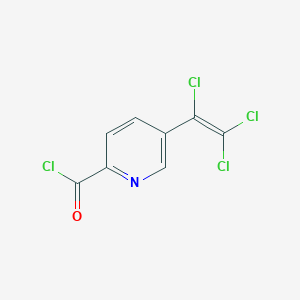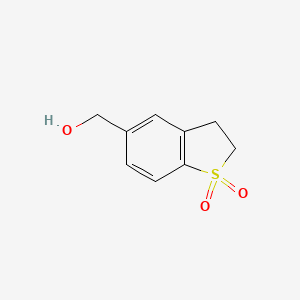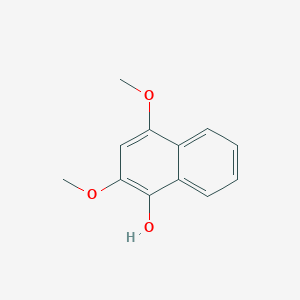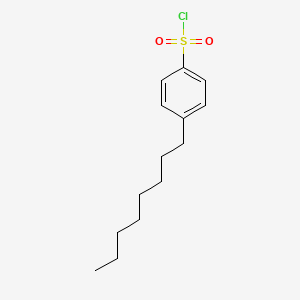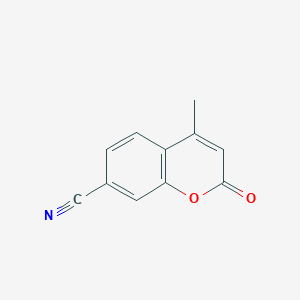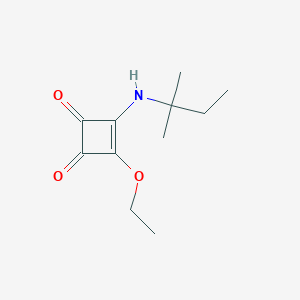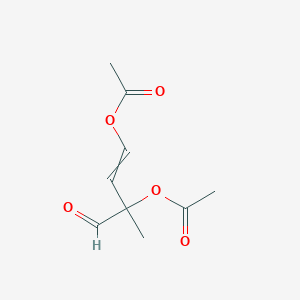![molecular formula C22H18N4O4 B8507702 3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide](/img/structure/B8507702.png)
3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide
Übersicht
Beschreibung
“3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide” is a complex organic compound that features multiple functional groups, including amino, benzisoxazole, and methoxybenzoyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide” typically involves multi-step organic reactions. The starting materials may include 3-amino-1,2-benzisoxazole and 4-methoxybenzoic acid, which undergo a series of reactions such as acylation, amidation, and cyclization under controlled conditions. Common reagents used in these reactions include acyl chlorides, amines, and catalysts like palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification methods such as recrystallization, chromatography, or distillation would be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
“3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide” can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and substitution reagents like halogens or alkylating agents. Reaction conditions would vary depending on the desired transformation, typically involving solvents like dichloromethane, ethanol, or water, and temperatures ranging from -78°C to reflux.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amino groups could yield nitrobenzisoxazole derivatives, while reduction of the carbonyl groups could produce benzyl alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions or cellular pathways.
Medicine: As a candidate for drug development, particularly in targeting specific proteins or receptors.
Industry: As a precursor for the production of advanced materials or specialty chemicals.
Wirkmechanismus
The mechanism of action of “3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide” would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays, crystallography, or computational modeling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to “3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide” include:
- N1-(3-Amino-1,2-benzisoxazol-5-ylcarbonyl)-N2-(4-hydroxybenzoyl)-1,2-benzenediamine
- N1-(3-Amino-1,2-benzisoxazol-5-ylcarbonyl)-N2-(4-chlorobenzoyl)-1,2-benzenediamine
- N1-(3-Amino-1,2-benzisoxazol-5-ylcarbonyl)-N2-(4-nitrobenzoyl)-1,2-benzenediamine
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical reactivity or biological activity. The presence of the methoxy group, for example, could influence its solubility, stability, or binding interactions compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C22H18N4O4 |
|---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C22H18N4O4/c1-29-15-9-6-13(7-10-15)21(27)24-17-4-2-3-5-18(17)25-22(28)14-8-11-19-16(12-14)20(23)26-30-19/h2-12H,1H3,(H2,23,26)(H,24,27)(H,25,28) |
InChI-Schlüssel |
PPAHYHMAULKNGH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)ON=C4N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Imidazo[1,2-a]pyridine,7-[4-(methylsulfonyl)phenyl]-](/img/structure/B8507627.png)
![3-Nitro-4-[2-(piperazine-1-yl)ethyl]aminopyridine](/img/structure/B8507635.png)
![[1-(4-Nitro-phenyl)-cyclobutyl]-methanol](/img/structure/B8507640.png)
![tert-butyl 9-imidazol-1-yl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B8507647.png)
